VE-822

Catalog No.
S548527
CAS No.
1232416-25-9
M.F
C24H25N5O3S
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VE-822

CAS Number

1232416-25-9

Product Name

VE-822

IUPAC Name

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27)

InChI Key

JZCWLJDSIRUGIN-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N

Solubility

Soluble in DMSO, not in water

Synonyms

M6620; M-6620; M 6620; VE822; VE-822; VE 822; VX970; VX-970; VX 970; Berzosertib

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N

Description

The exact mass of the compound Berzosertib is 463.16781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Colorectal Cancer Treatment

Scientific Field: Oncology - Colorectal Cancer

Summary of Application: VE-822 is used to reverse 5-fluorouracil (5-FU) resistance in colorectal cancer cells by targeting the DNA damage response pathway .

Methods of Application: The colorectal cancer cell line (Caco-2) and 5-FU resistance Caco-2 (Caco-2/5-FU) cells were treated with 5-FU and VE-822, alone and in combination .

Results: VE-822 decreased the IC50 value of 5-FU on resistant cells. The combination of 5-FU and VE-822 increased apoptosis in Caco-2/5-FU cells by downregulating CHK1 and ATR and upregulating γ-H2AX and 8-oxo-dG .

Application in Pancreatic Cancer Treatment

Scientific Field: Oncology - Pancreatic Cancer

Summary of Application: VE-822 is used to increase the sensitivity of pancreatic cancer cells to radiation or chemotherapy .

Methods of Application: VE-822 was tested for in vitro and in vivo radiosensitization. Sensitivity to radiation (XRT) and gemcitabine was measured with clonogenic assays in vitro and tumor growth delay in vivo .

Results: VE-822 markedly prolonged growth delay of pancreatic cancer xenografts after XRT and gemcitabine-based chemoradiation without augmenting normal cell or tissue toxicity .

Application in Head and Neck Cancer Treatment

Scientific Field: Oncology - Head and Neck Cancer

Summary of Application: VE-822 is used to improve the effects of cisplatin chemotherapy in head and neck cancer treatment .

Methods of Application: Not specified .

Results: VE-822 inhibited cell proliferation, colony formation, and migration abilities and improved the cisplatin chemotherapeutic effects in subcutaneous xenograft models of nude mice by inhibiting the p-ATR expression and blocking DNA damage repair pathway .

Application in Small Cell Lung Cancer Treatment

Scientific Field: Oncology - Small Cell Lung Cancer

Summary of Application: Berzosertib is used in combination with the chemotherapy topotecan, resulting in an objective response rate (ORR) of 36% among patients with relapsed small cell lung cancer (SCLC), including durable responses among a majority of responding patients with platinum-resistant disease .

Methods of Application: Berzosertib was tested in a Phase II proof-of-concept study conducted by the US National Cancer Institute (NCI) in combination with the chemotherapy topotecan .

Results: The study met its primary objective with 36% confirmed ORR, and showed durable responses .

VE-822, also known as Berzosertib, is a selective inhibitor of the ataxia telangiectasia and Rad3-related protein kinase, commonly referred to as ATR. This compound is a close analog of VE-821, featuring enhanced potency against ATR with an inhibitory concentration (IC50) value of approximately 0.019 micromolar . VE-822 plays a critical role in targeting DNA damage response pathways, particularly in cancer cells, by inhibiting ATR signaling that is crucial for cell cycle regulation and DNA repair mechanisms.

VE-822 functions primarily by inhibiting the phosphorylation of checkpoint kinase 1 (Chk1), a downstream target of ATR. This inhibition disrupts the cell cycle checkpoints that are activated in response to DNA damage, particularly during the G2/M transition. The chemical structure of VE-822 allows it to effectively bind to the active site of ATR, preventing its activation and subsequent signaling cascades that facilitate DNA repair .

The compound's interactions can be summarized as follows:

  • Inhibition of ATR signaling: Reduces Chk1 phosphorylation levels.
  • Impact on cell cycle: Promotes progression through the cell cycle despite unresolved DNA damage.
  • Induction of apoptosis: Increases the rate of programmed cell death in cancer cells exposed to DNA-damaging agents .

VE-822 has demonstrated significant biological activity in various cancer models. It sensitizes tumor cells to radiation and chemotherapeutic agents by impairing their ability to repair DNA damage. For instance, studies have shown that VE-822 enhances the effects of gemcitabine and radiation therapy in pancreatic ductal adenocarcinoma models by increasing residual DNA damage markers such as γH2AX and 53BP1 .

In addition, VE-822 has been effective in reversing drug resistance in chondrosarcoma cells when combined with cisplatin, indicating its potential utility in overcoming therapeutic challenges associated with certain cancers .

  • Formation of the core structure: Utilizing coupling reactions to form the pyrazinamine scaffold.
  • Functionalization: Introducing isopropylsulfonyl and methylamino groups through nucleophilic substitution reactions.
  • Purification: Employing chromatographic techniques to isolate and purify the final product .

The synthesis process requires careful control of reaction conditions to ensure high yield and purity.

VE-822 has several promising applications in oncology:

  • Cancer treatment: As an ATR inhibitor, it is primarily investigated for its ability to enhance the efficacy of radiation therapy and chemotherapeutics.
  • Research tool: Used in studies examining DNA damage response mechanisms and cell cycle regulation.
  • Potential combination therapies: Its ability to sensitize tumors suggests potential for use in combination with other agents to improve treatment outcomes .

Studies have focused on VE-822's interactions with various chemotherapeutic agents:

  • Cisplatin: VE-822 enhances cisplatin-induced apoptosis by reversing DNA damage response mechanisms, making it a valuable candidate for combination therapies .
  • Radiation therapy: The compound has been shown to significantly increase tumor sensitivity to radiation without exacerbating damage to normal tissues .

These interactions highlight VE-822's role in modifying cellular responses to treatment modalities.

Several compounds share structural or functional similarities with VE-822, particularly within the class of ATR inhibitors. Here are some notable examples:

Compound NameChemical StructurePotency (IC50)Unique Features
VE-821Similar structure~0.1 μMLess potent than VE-822 but serves as a precursor compound.
AZD6738Different scaffold~0.01 μMSelective for both ATR and ATM kinases; exhibits broader activity.
CCT245737Different scaffold~0.03 μMSelective for ATR; shows potential in combination with chemotherapy.

VE-822 stands out due to its high selectivity for ATR over other kinases like ATM and Chk2, making it particularly useful for targeting specific pathways involved in cancer cell survival under stress conditions .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

463.16781085 g/mol

Monoisotopic Mass

463.16781085 g/mol

Heavy Atom Count

33

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L423PRV3V3

Wikipedia

Berzosertib

Dates

Modify: 2023-08-15
1: Fokas E, Prevo R, Pollard JR, Reaper PM, Charlton PA, Cornelissen B, Vallis KA, Hammond EM, Olcina MM, Gillies McKenna W, Muschel RJ, Brunner TB. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation. Cell Death Dis. 2012 Dec 6;3:e441. doi: 10.1038/cddis.2012.181. PubMed PMID: 23222511; PubMed Central PMCID: PMC3542617.

Explore Compound Types